7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold with a pyrazole fused to a quinoline core. Its structure features:
- 7,8-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties.
- 5-[(3-Methylphenyl)methyl]: A benzyl substituent with meta-methyl substitution, modulating steric and electronic effects.
Molecular Formula: C₂₇H₂₅N₃O₂
Molecular Weight: 423.5 g/mol
XLogP3: 4.9 (indicating moderate lipophilicity) .
Pyrazolo[4,3-c]quinolines are pharmacologically significant, with reported activities including G-protein-coupled receptor (GPCR) modulation, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-17-8-10-20(11-9-17)26-22-16-30(15-19-7-5-6-18(2)12-19)23-14-25(32-4)24(31-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVONWRFOXDDZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazoloquinoline core through cyclization reactions. Subsequent steps involve the introduction of methoxy and methylphenyl substituents through electrophilic aromatic substitution or other suitable reactions. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a scalable and cost-effective production process that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Fluorine Substitution : The 4-fluorophenyl analog (Entry 2) shows higher XLogP3 (5.1), suggesting increased lipophilicity, which may improve blood-brain barrier penetration. Its use in GPR35 assays highlights receptor selectivity influenced by halogenation .
- Methoxy vs. Methyl : The ethoxy/methoxy analog (Entry 5) has lower XLogP3 (4.5), indicating higher polarity, which may reduce membrane permeability but improve aqueous solubility.
Impact of Substituent Position
- 3-Position : The 3-phenyl analog (Entry 3) lacks methoxy groups, reducing electronic effects but maintaining a hydrophobic profile. This may limit solubility compared to the target compound .
- 5-Position : The 3-fluorobenzyl substituent (Entry 4) introduces steric hindrance and electronegativity, which could alter binding pocket interactions .
Pharmacological Implications
- GPCR Modulation : Fluorinated analogs (Entries 2, 4) are used in GPCR assays, suggesting that halogenation enhances receptor affinity or selectivity .
- Anticancer Activity: Pyrazoloquinolines with hydrophobic substituents (e.g., methyl, benzyl) may inhibit kinases or interleukins, as seen in related compounds .
- Metabolic Stability: Methoxy groups (Entries 1, 5, 6) may reduce oxidative metabolism, improving half-life compared to non-methoxy analogs .
Biological Activity
7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews its biological activity, synthesis, and mechanisms of action based on recent studies and findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O3 |
| Molecular Weight | 427.48 g/mol |
| IUPAC Name | This compound |
| LogP | 4.8897 |
| Polar Surface Area | 39.959 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer).
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (exact values pending further studies).
These results suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Mechanism of Action : The compound may inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
- Key Findings : Certain derivatives demonstrated significant inhibition of NO production comparable to established anti-inflammatory agents.
The biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Potential binding to various receptors could alter signaling pathways critical for tumor growth and inflammatory responses.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on optimizing the structure to enhance efficacy and reduce toxicity.
Case Studies
Several studies have explored the biological activity of pyrazoloquinolines:
-
Study on Anticancer Efficacy :
- Researchers synthesized various pyrazoloquinoline derivatives and evaluated their cytotoxic effects against multiple cancer cell lines.
- Notable compounds showed selective activity against renal and breast cancer cells with promising IC50 values.
-
Anti-inflammatory Evaluation :
- A series of pyrazoloquinoline derivatives were tested for their ability to inhibit iNOS and COX-2 expression in macrophages.
- Compounds with methoxy substitutions exhibited enhanced anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
